4-Ethoxy-1,2-dinitrobenzene

Description

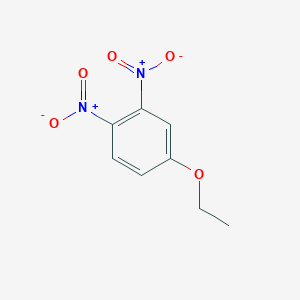

4-Ethoxy-1,2-dinitrobenzene is a nitroaromatic compound featuring an ethoxy group (-OC₂H₅) at the 4-position and nitro (-NO₂) groups at the 1- and 2-positions on the benzene ring. Its structural features make it a candidate for applications in pharmaceuticals, materials science, and organic synthesis, particularly in reactions requiring activated aromatic systems .

Properties

CAS No. |

344332-15-6 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

4-ethoxy-1,2-dinitrobenzene |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3 |

InChI Key |

IAEHMOJGQYVUOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-dinitrobenzene typically involves the nitration of ethoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of the desired dinitro compound and to minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: 4-Ethoxy-1,2-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-Ethoxy-1,2-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,2-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Ethoxy-1,2-dinitrobenzene, highlighting differences in substituents, reactivity, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Halogens (F, Br) : Fluorine’s strong electron-withdrawing nature enhances nucleophilic aromatic substitution (e.g., forming heterocycles with amines ). Bromine, though less reactive, still participates in substitution but may require harsher conditions.

- Alkoxy Groups (Ethoxy, Dioctyloxy) : Ethoxy’s electron-donating effect reduces ring activation compared to halogens but improves solubility in organic solvents. Long-chain alkoxy derivatives (e.g., dioctyloxy) exhibit amphiphilic behavior, enabling applications in supramolecular chemistry .

Applications :

- Pharmaceuticals : 4-Fluoro-1,2-dinitrobenzene is a key intermediate in drug synthesis , while ethoxy derivatives may serve as precursors for bioactive molecules.

- Materials Science : Alkoxy-substituted dinitrobenzenes (e.g., 4,5-dioctyloxy-1,2-dinitrobenzene) form coordination complexes with transition metals, relevant for spin-crossover materials .

- Heterocycle Synthesis : 4,5-Difluoro-1,2-dinitrobenzene reacts with diamines to yield N-heteroacenes, which are useful in organic electronics .

Safety and Handling :

- Nitroaromatic compounds generally pose toxicity risks. For example, 4-Fluoro-1,2-dinitrobenzene is classified as toxic (T code) due to cumulative effects , while 4-Ethoxy-1,2-benzenediamine (a reduced derivative) carries a methemoglobinemia risk .

Biological Activity

4-Ethoxy-1,2-dinitrobenzene (C8H8N2O5) is an organic compound notable for its complex structure and potential biological activities. Its molecular weight is approximately 196.16 g/mol, and it features both ethoxy and dinitro functional groups, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's structure includes an ethoxy group attached to a benzene ring that is substituted with two nitro groups at the 1 and 2 positions. This configuration enhances its solubility in organic solvents and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O5 |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 12793693 |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that compounds containing dinitrophenyl groups often exhibit significant biological activities. This compound has been studied for its potential role as an inhibitor of thioredoxin reductase (TrxR), an enzyme involved in cellular redox regulation and implicated in cancer cell proliferation. Inhibiting TrxR can lead to increased oxidative stress in cells, promoting apoptosis in tumor cells.

Key Findings:

- TrxR Inhibition : Studies have shown that this compound can inhibit TrxR with an inhibition rate of approximately 75.3% at a concentration of 100 µM , suggesting its potential as an anticancer agent .

- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Anticancer Activity : A study demonstrated that derivatives of dinitrophenyl compounds exhibit varying degrees of anticancer activity through TrxR inhibition. The study highlighted the importance of structural modifications in enhancing biological efficacy .

- Toxicological Assessment : Research on the toxicity of similar compounds indicates that dinitrophenyl derivatives can induce adverse effects in aquatic organisms, emphasizing the need for careful evaluation of their environmental impact .

- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its biological effects have focused on its interactions with cellular components, including proteins involved in redox signaling pathways .

Comparative Analysis with Related Compounds

The unique combination of ethoxy and dinitrophenyl groups in this compound distinguishes it from other similar compounds. Below is a comparison highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8N2O5 | Inhibits TrxR; potential anticancer agent |

| 2,4-Dinitrophenol | C6H4N2O5 | Known for toxicity; used as a reagent |

| 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene | C8H8N2O5 | Hydroxy group alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.